molecular formula C9H14FN3O5 B1427492 2'-Deoxy-2'-fluorocytidine Hydrate CAS No. 1820580-34-4

2'-Deoxy-2'-fluorocytidine Hydrate

Cat. No.: B1427492
CAS No.: 1820580-34-4
M. Wt: 263.22 g/mol
InChI Key: KUYKYENKWWNPHG-IAIGYFSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-2’-fluorocytidine hydrate is a nucleoside analog with the molecular formula C9H12FN3O4·xH2O. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluorocytidine hydrate typically involves the fluorination of 2’-deoxycytidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluorocytidine hydrate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluorocytidine hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide can be used, while reducing agents like sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while reduction reactions can produce deoxy derivatives .

Scientific Research Applications

2’-Deoxy-2’-fluorocytidine hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluorocytidine hydrate involves its incorporation into DNA during replication. The fluorine atom at the 2’ position disrupts normal base pairing, leading to chain termination. This property makes it a potent inhibitor of viral replication, particularly for viruses like CCHFV. The compound can also act synergistically with other antiviral agents to enhance their efficacy .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.

    2’-Deoxy-2’-fluoro-5-ethynyluridine: Used in similar research applications but with different molecular targets.

Uniqueness

2’-Deoxy-2’-fluorocytidine hydrate is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antiviral agents sets it apart from other nucleoside analogs .

Biological Activity

2'-Deoxy-2'-fluorocytidine hydrate is a nucleoside analog characterized by the substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom. This modification enhances its biological activity, particularly in antiviral and anticancer applications. The molecular formula for this compound is C9H12FN3O4xH2OC_9H_{12}FN_3O_4\cdot xH_2O.

The fluorine substitution alters the compound's interaction with nucleic acids, leading to its incorporation into DNA during replication. This incorporation disrupts normal base pairing, resulting in chain termination, which is particularly effective against viral replication. The compound has been shown to act synergistically with other antiviral agents, enhancing their efficacy against various viruses, including hepatitis C virus (HCV) and Crimean-Congo hemorrhagic fever virus (CCHFV) .

Antiviral Properties

  • Hepatitis C Virus (HCV) :
    • Studies have demonstrated that 2'-deoxy-2'-fluorocytidine exhibits potent antiviral activity against HCV. In a series of synthesized analogs, specific modifications at the 5-position were found to enhance activity significantly .
    • The compound's mechanism involves interference with viral RNA replication, leading to reduced viral load in infected cells.
  • Crimean-Congo Hemorrhagic Fever Virus (CCHFV) :
    • Research indicates that this nucleoside analog also shows promise in inhibiting CCHFV. Its ability to disrupt viral replication pathways makes it a candidate for further investigation as a therapeutic agent .

Antitumor Activity

The compound has been evaluated for its antitumor effects across various cancer cell lines. Notably:

  • Cell Lines Tested : It has shown activity against leukemia and solid tumor lines, demonstrating selective cytotoxicity without significant effects on normal cells .
  • Mechanism : The antitumor action is believed to stem from its incorporation into DNA, leading to apoptosis and cell cycle arrest in cancerous cells.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeSpecific Findings
2'-Deoxy-2'-fluoro-2'-C-methylcytidineAntiviralPotent inhibitor of HCV RNA replication
2'-Deoxy-2'-fluoro-5-ethynyluridineAntiviralSimilar applications but different molecular targets
5-FluorocytosineAntitumorPotent activity against leukemia and solid tumors

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various analogs of 2'-deoxy-2'-fluorocytidine and evaluated their antiviral activities against HCV and bovine viral diarrhea virus (BVDV). The results indicated that only specific modifications led to enhanced antiviral properties, emphasizing the importance of structural variations in nucleoside analogs .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound effectively inhibited viral replication in cell cultures infected with HCV. The IC50 values were reported to be in the low nanomolar range, indicating high potency .
  • Combination Therapies :
    • Research has explored the potential of combining 2'-deoxy-2'-fluorocytidine with other antiviral agents, leading to improved therapeutic outcomes in preclinical models of viral infections .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYKYENKWWNPHG-IAIGYFSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluorocytidine Hydrate
Reactant of Route 2
2'-Deoxy-2'-fluorocytidine Hydrate
Reactant of Route 3
2'-Deoxy-2'-fluorocytidine Hydrate
Reactant of Route 4
2'-Deoxy-2'-fluorocytidine Hydrate
Reactant of Route 5
2'-Deoxy-2'-fluorocytidine Hydrate
Reactant of Route 6
2'-Deoxy-2'-fluorocytidine Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.